molecular formula C22H31NO3 B2447522 PM226 CAS No. 1949726-13-9

PM226

Cat. No.: B2447522
CAS No.: 1949726-13-9
M. Wt: 357.494
InChI Key: VFWIRWAAMNBBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is a synthetic compound known for its potent and selective activity as a cannabinoid receptor agonist. This compound is particularly notable for its high affinity for the CB2 receptor, making it a valuable tool in neuropharmacological research .

Mechanism of Action

Target of Action

PM226, also known as 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole or HY-136238, is a selective cannabinoid CB2 receptor (CB2R) agonist . The CB2R is one of the significant receptors in the endocannabinoid system, widely expressed in the central nervous system, especially enriched in glial cells .

Mode of Action

This compound binds selectively to the CB2 receptor with an affinity in the nanomolar range (Ki = 12.8±2.4 nM). It has negligible affinity for the CB1 receptor (Ki > 40,000 nM) and no activity at the GPR55 . This compound was also evaluated in GTPγS binding assays specific to the CB2 receptor, showing agonist activity (EC50 = 38.67±6.70 nM) .

Biochemical Pathways

The activation of CB2R by this compound promotes a neuroprotective transition in microglia, attenuates neuropathic pain, and reduces proinflammatory P2X7 receptor content . This indicates that P2X7 is involved in the neuroprotective effect caused by CB2R activation .

Pharmacokinetics

It’s important to note that the physicochemical properties of cb2r ligands, including this compound, have been optimized for drug-like properties and oral administration .

Result of Action

Continuous administration of this compound decreases the volume of the striatal lesion caused by Malonate . It also attenuates mechanical and cold hyperalgesia in rats and prevents the transition of microglia to the proinflammatory stage . Thus, microglia transition into the neuroprotective stage .

Biochemical Analysis

Biochemical Properties

PM226 binds selectively to the CB2 receptor with an affinity in the nanomolar range . It has negligible affinity for the CB1 receptor and no activity at the GPR55 . The nature of these interactions is primarily through binding to the CB2 receptor, which triggers a series of biochemical reactions .

Cellular Effects

This compound influences cell function by interacting with the CB2 receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress neuroinflammation by reducing microglial activation in a multiple sclerosis mouse model .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CB2 receptor, which is known to show agonist activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease the volume of the striatal lesion caused by Malonate over time This suggests that this compound may have long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the administration of this compound has been shown to reduce the volume of edema observed in Malonate-lesioned rats at the dose of 1 mg/kg

Metabolic Pathways

Given its interaction with the CB2 receptor, it is likely that it interacts with enzymes or cofactors associated with this receptor .

Transport and Distribution

Given its ability to cross the blood-brain barrier , it is likely that it interacts with transporters or binding proteins that facilitate its movement across cellular membranes.

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely that it is localized to areas of the cell where this receptor is present

Preparation Methods

The synthesis of 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition . Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole has several scientific research applications:

Comparison with Similar Compounds

Compared to other CB2 receptor agonists, 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is unique due to its high selectivity and potency. Similar compounds include:

Properties

IUPAC Name

9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIRWAAMNBBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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